5-Azidouridine diphosphate glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

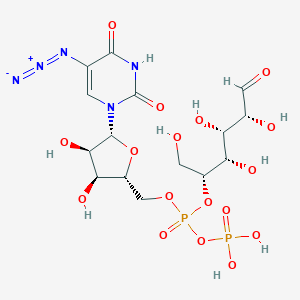

5-Azidouridine diphosphate glucose, also known as this compound, is a useful research compound. Its molecular formula is C15H23N5O17P2 and its molecular weight is 607.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

Photoaffinity Probes:

5-Azido-UDP-Glc is utilized as a photoaffinity probe for studying nucleotide diphosphate sugar binding proteins. The azido group becomes reactive upon UV exposure, allowing it to form covalent bonds with nearby molecules. This property has been exploited to investigate the binding sites of enzymes such as glucosyltransferases and glycosyltransferases .

Synthesis of Bioconjugates:

In click chemistry, 5-Azido-UDP-Glc facilitates the synthesis of bioconjugates. Its ability to form stable triazole linkages makes it a valuable tool for labeling and tracking molecules in various chemical processes.

Biological Applications

Enzyme Studies:

5-Azido-UDP-Glc serves as a substrate for enzymes involved in carbohydrate metabolism, such as sucrose-phosphate synthase (SPS). Researchers have used this compound to elucidate the active site orientation and binding characteristics of SPS, enhancing our understanding of sugar metabolism in plants .

RNA Dynamics:

In biological research, 5-Azido-UDP-Glc can be incorporated into RNA, allowing scientists to study RNA dynamics and interactions within cells. This incorporation can disrupt normal RNA metabolism, providing insights into RNA function and regulation .

Medical Applications

Therapeutic Potential:

The compound holds promise in developing antiviral and anticancer agents. Its ability to modify nucleic acids can disrupt viral replication or target cancer cells by interfering with their genetic material. This potential has led to investigations into its use as a therapeutic agent against various diseases .

Diagnostic Tools:

5-Azido-UDP-Glc is also being explored for its role in diagnostic applications. Its incorporation into modified oligonucleotides can enhance the sensitivity and specificity of diagnostic assays, particularly in detecting nucleic acid sequences associated with diseases .

Case Study 1: Enzyme Interaction Analysis

A study demonstrated the use of 5-Azido-UDP-Glc to photolabel UDP-glucose:dolichol phosphate glucosyltransferase (Glc-P-Dol synthase). The results indicated that photolabeling was effective both in intact and disrupted vesicles, providing insights into the enzyme's active site orientation and substrate accessibility .

Case Study 2: Glucose Uptake Measurement

Recent research developed a click chemistry-based method utilizing azide-tagged sugars like 6-azido-6-deoxy-D-galactose for measuring glucose uptake in cells. This method highlights the utility of azide-substituted sugars in accurately assessing glucose transporter activity, showcasing the broader implications of azide-modified compounds in metabolic studies .

Propriétés

Numéro CAS |

122060-70-2 |

|---|---|

Formule moléculaire |

C15H23N5O17P2 |

Poids moléculaire |

607.31 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono [(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl] phosphate |

InChI |

InChI=1S/C15H23N5O17P2/c16-19-18-5-1-20(15(29)17-13(5)28)14-12(27)11(26)8(35-14)4-34-39(33,37-38(30,31)32)36-7(3-22)10(25)9(24)6(23)2-21/h1-2,6-12,14,22-27H,3-4H2,(H,17,28,29)(H2,30,31,32)/t6-,7+,8+,9+,10+,11+,12+,14+,39?/m0/s1 |

Clé InChI |

RXHMROGEZFBUNY-KIIVQMBSSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

SMILES isomérique |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

SMILES canonique |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

Synonymes |

5-azido-UDP-glucose 5-azidouridine 5'-diphosphoglucose 5-azidouridine diphosphate glucose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.